BW 58C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von BW-A 58C umfasst die folgenden Schritte:

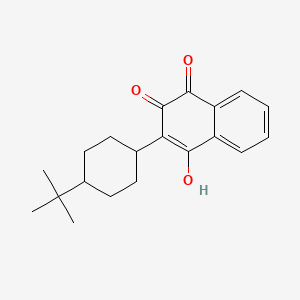

Ausgangsmaterial: Die Synthese beginnt mit 1,4-Naphthochinon.

Cyclohexylierung: Das 1,4-Naphthochinon wird mit 4-tert-Butylcyclohexylbromid in Gegenwart einer Base umgesetzt, um 2-(4-tert-Butylcyclohexyl)-1,4-Naphthochinon zu bilden.

Hydroxylierung: Die resultierende Verbindung wird dann hydroxyliert, um 2-(4-tert-Butylcyclohexyl)-3-hydroxy-1,4-Naphthochinon zu erzeugen.

Analyse Chemischer Reaktionen

BW-A 58C unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinonanteil in Hydrochinon umwandeln.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Naphthochinone und Hydrochinone .

Wissenschaftliche Forschungsanwendungen

BW-A 58C hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Naphthochinonen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Zellatmung und die mitochondriale Funktion untersucht.

Medizin: Wird als potenzieller Antimalariamittel erforscht, da es das Wachstum von Plasmodium-Arten hemmen kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antimalariamittel und anderer Therapeutika .

5. Wirkmechanismus

BW-A 58C entfaltet seine Wirkung hauptsächlich durch die Hemmung des mitochondrialen Elektronentransports. Es wirkt als potenter Inhibitor des cyanid-sensitiven Wegs und beeinflusst Komplex III der Elektronentransportkette. Diese Hemmung stört die Zellatmung und Energieproduktion, was zum Tod des Zielorganismus führt .

Wirkmechanismus

BW-A 58C exerts its effects primarily through the inhibition of mitochondrial electron transport. It acts as a potent inhibitor of the cyanide-sensitive pathway, affecting complex III of the electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of the target organism .

Vergleich Mit ähnlichen Verbindungen

BW-A 58C ist unter den Naphthochinonen aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Atovaquon: Ein weiteres Naphthochinon-Antimalariamittel, das den mitochondrialen Elektronentransport hemmt.

Menadion: Ein synthetisches Naphthochinon, das als Vitamin K3-Ergänzungsmittel verwendet wird.

Plumbagin: Ein natürlich vorkommendes Naphthochinon mit verschiedenen biologischen Aktivitäten.

BW-A 58C zeichnet sich durch seine spezifische Hydroxylierung und das Vorhandensein der tert-Butylcyclohexylgruppe aus, die zu seinen einzigartigen pharmakologischen Eigenschaften beitragen können .

Biologische Aktivität

BW 58C, a synthetic compound, has garnered attention in the field of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of this compound

This compound is a compound that has been studied for its effects on various biological systems. Initial investigations indicated its potential as an antimicrobial agent, along with other therapeutic applications. The following sections explore its biological activity in detail.

Antimicrobial Activity

One of the primary areas of research surrounding this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant effects against a range of microorganisms.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated varying degrees of effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Micrococcus luteus | 25 |

| Streptococcus mutans | 50 |

This table highlights this compound's potent activity against Gram-positive bacteria, particularly Micrococcus luteus, which showed an MIC of 25 µg/mL, indicating strong antibacterial properties .

The mechanism through which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of metabolic processes. It is hypothesized that this compound interferes with the synthesis of essential cellular components, leading to cell death.

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. In vitro studies have been conducted to determine the compound's safety profile.

Cytotoxicity Results

The cytotoxic effects of this compound were assessed using various human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| HepG2 | >50 |

The results indicate that this compound exhibits selective cytotoxicity, with lower IC50 values in HeLa and MCF-7 cell lines compared to HepG2 cells .

Research Findings and Implications

Recent research has expanded the understanding of this compound's biological activity, revealing potential applications beyond antimicrobial use. Studies suggest that it may also possess anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In animal models, this compound has shown promise in reducing inflammatory markers. A study reported a significant decrease in cytokine levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Further investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death in tumor cells.

Eigenschaften

CAS-Nummer |

86790-29-6 |

|---|---|

Molekularformel |

C20H24O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |

InChI-Schlüssel |

PZQFWEVFWWOGCO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Kanonische SMILES |

CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Key on ui other cas no. |

94015-46-0 |

Synonyme |

2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.